N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
Description
N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylpyrimidinyl group, and a piperidinyl group
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-11-17(20-12-19-13)21-14-7-9-22(10-8-14)18(23)15-5-3-4-6-16(15)24-2/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOIARLRCVGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be synthesized through the methylation of phenol using methanol and a catalyst such as sulfuric acid. The methylpyrimidinyl group is prepared through the reaction of pyrimidine with methyl iodide in the presence of a base like potassium carbonate. The piperidinyl group is synthesized from piperidine through various methods, including reductive amination.
The final step involves the coupling of these components under specific reaction conditions. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative using oxidizing agents like potassium permanganate.
Reduction: The methanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinyl derivatives.
Scientific Research Applications
N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanol: A similar compound with an alcohol group instead of a methanone linkage.
(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone: A compound with an ethanone linkage instead of a methanone linkage.
Uniqueness
N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides aromatic stability, while the methylpyrimidinyl group offers potential interactions with nucleic acids. The piperidinyl group enhances its solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
